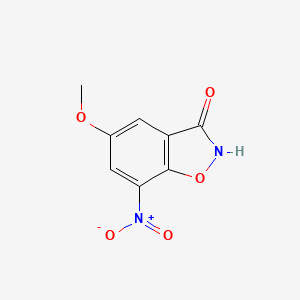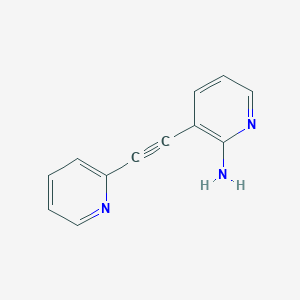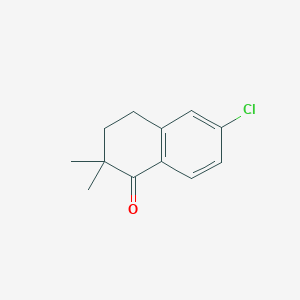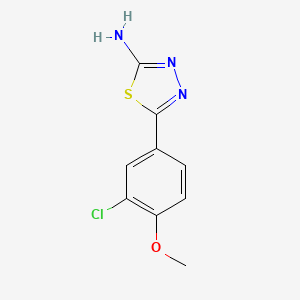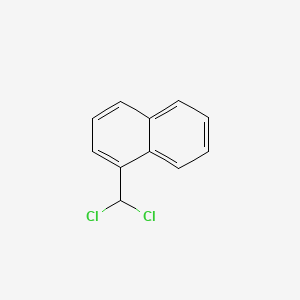
1-(Dichloromethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dichloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2 It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a dichloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)naphthalene can be synthesized through the chloromethylation of naphthalene. This process involves the reaction of naphthalene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phase-transfer catalysts to enhance the reaction efficiency and yield. The crude product is then purified through crystallization or distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-(Dichloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the dichloromethyl group can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired products.
Major Products Formed:
Substitution Reactions: Products include halogenated, nitrated, and sulfonated naphthalene derivatives.
Oxidation Reactions: Products include naphthoic acids and naphthaldehydes.
Scientific Research Applications
1-(Dichloromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of synthetic resins and as a fluorescent brightening agent.
Mechanism of Action
The mechanism of action of 1-(dichloromethyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The dichloromethyl group can be activated under acidic conditions, allowing it to react with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the naphthalene ring .
Comparison with Similar Compounds
1-(Chloromethyl)naphthalene: Similar in structure but with only one chlorine atom.
2-(Chloromethyl)naphthalene: Another isomer with the chloromethyl group at a different position.
Uniqueness: 1-(Dichloromethyl)naphthalene is unique due to the presence of two chlorine atoms, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
17180-26-6 |
|---|---|
Molecular Formula |
C11H8Cl2 |
Molecular Weight |
211.08 g/mol |
IUPAC Name |
1-(dichloromethyl)naphthalene |
InChI |
InChI=1S/C11H8Cl2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H |
InChI Key |
PENXUAAQSIVXBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


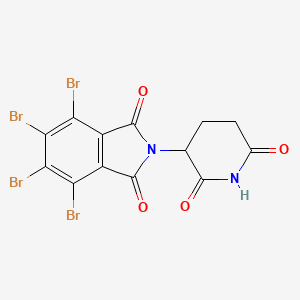
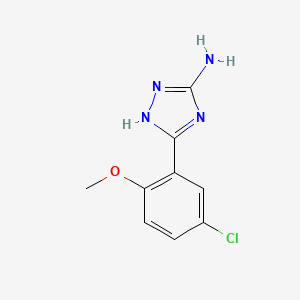
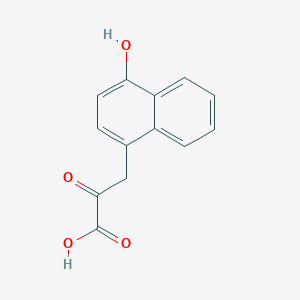
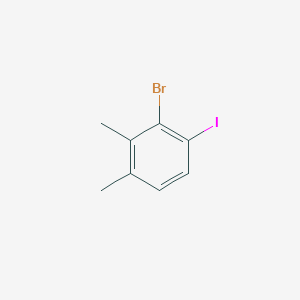
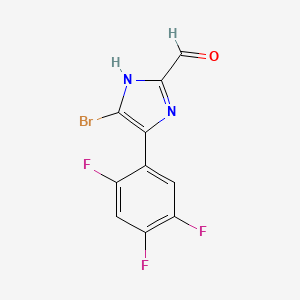
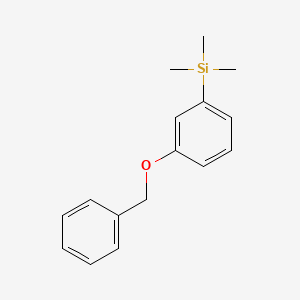
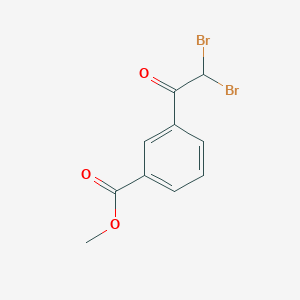
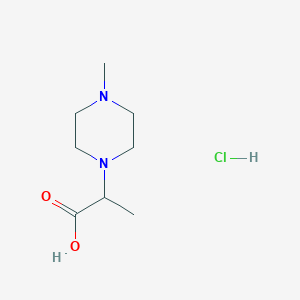
![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)

